molecular formula C31H54N12O7S2 B595666 H-Pro-His-Cys-Lys-Arg-Met-OH CAS No. 159147-88-3

H-Pro-His-Cys-Lys-Arg-Met-OH

Cat. No. B595666
CAS RN: 159147-88-3
M. Wt: 770.97
InChI Key: NHZJOSHEZUEDBO-BTNSXGMBSA-N
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Description

“H-Pro-His-Cys-Lys-Arg-Met-OH” is a peptide that acts as an antioxidant by reacting with active oxygen species such as superoxide and hydroxyl radicals . It could have a therapeutic effect against diseases (e.g., arthritis and cancer) which may be associated with hydroxyl radical damage .


Chemical Reactions Analysis

“H-Pro-His-Cys-Lys-Arg-Met-OH” acts as an antioxidant by reacting with active oxygen species such as superoxide and hydroxyl radicals . This suggests that it may participate in redox reactions.


Physical And Chemical Properties Analysis

The peptide “H-Pro-His-Cys-Lys-Arg-Met-OH” has a molecular weight of 831.02 and a formula of C33H58N12O9S2 . It is soluble in DMSO .

Scientific Research Applications

  • Antioxidant Properties : The peptide apelin-12 (H-Arg-Pro-Arg-Leu-Ser-His-Lys-Gly-Pro-Met-Pro-Phe-OH) and its structural analog have been shown to exhibit antioxidant properties. They demonstrated significant effects in reducing the oxidation rate of low-density lipoprotein, indicating their potential in combating oxidative stress (Pelogeykina et al., 2015).

  • Corticotropin Peptides Synthesis : Studies on the synthesis of corticotropin peptides have explored the creation of hexacosapeptide and heptacosapeptide sequences, showing the feasibility of synthesizing complex peptides for potential therapeutic uses (Inouye et al., 1976).

  • Somatostatin Synthesis : The successful solid-phase synthesis of somatostatin-28, a peptide with a complex structure, has been reported. This showcases the advancements in peptide synthesis techniques, which could be applicable to peptides like H-Pro-His-Cys-Lys-Arg-Met-OH (Ling et al., 1980).

  • DNA Cleavage by Ni(II) Metallopeptides : Research on Ni(II) x Xaa-Xaa-His metallopeptides, where Xaa represents various amino acids including Pro, Met, Arg, or Lys, has shown enhanced DNA cleavage activity. This indicates potential applications in molecular biology and therapeutic strategies (Huang et al., 1999).

  • Chemosensors for Arginine/Lysine and Metal Ions : A study on a coumarin-based multifunctional chemosensor demonstrated selective and sensitive detection of amino acids including Arg and Lys, as well as Cu2+ and Al3+ ions. This showcases the potential of peptides in sensor technologies (Li et al., 2019).

Mechanism of Action

The peptide “H-Pro-His-Cys-Lys-Arg-Met-OH” acts as an antioxidant by reacting with active oxygen species such as superoxide and hydroxyl radicals . This suggests that it may help to neutralize these reactive species and prevent oxidative damage.

properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2R)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-sulfanylpropanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylsulfanylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H54N12O7S2/c1-52-13-9-22(30(49)50)41-27(46)21(8-5-12-37-31(33)34)39-26(45)20(6-2-3-10-32)40-29(48)24(16-51)43-28(47)23(14-18-15-35-17-38-18)42-25(44)19-7-4-11-36-19/h15,17,19-24,36,51H,2-14,16,32H2,1H3,(H,35,38)(H,39,45)(H,40,48)(H,41,46)(H,42,44)(H,43,47)(H,49,50)(H4,33,34,37)/t19-,20-,21-,22-,23-,24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHZJOSHEZUEDBO-BTNSXGMBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C(CS)NC(=O)C(CC1=CN=CN1)NC(=O)C2CCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSCC[C@@H](C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CS)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@@H]2CCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H54N12O7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30655320
Record name L-Prolyl-L-histidyl-L-cysteinyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-methionine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30655320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

771.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

159147-88-3
Record name L-Prolyl-L-histidyl-L-cysteinyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-methionine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30655320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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